4-(2,3-Dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
CAS No.:
Cat. No.: VC13634834
Molecular Formula: C15H19F3O3
Molecular Weight: 304.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19F3O3 |
|---|---|
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol |
| Standard InChI | InChI=1S/C15H19F3O3/c1-13(2,8-14(20,9-19)15(16,17)18)11-5-3-4-10-6-7-21-12(10)11/h3-5,19-20H,6-9H2,1-2H3 |
| Standard InChI Key | SJYCIBCPQABCSD-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2 |
| Canonical SMILES | CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC2=C1OCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran moiety fused to a branched pentane chain. Key structural elements include:
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Dihydrobenzofuran ring: A partially saturated benzofuran system with oxygen at the 1-position, contributing to electron-rich aromatic interactions .
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Trifluoromethyl group: Positioned at the 2-carbon of the pentane chain, this electronegative substituent enhances metabolic stability and influences lipophilicity .
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Diol groups: Hydroxyl groups at the 1- and 2-positions enable hydrogen bonding and solubility in polar solvents .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for purity assessment. The -NMR spectrum reveals:
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Aromatic protons: Resonances between δ 6.5–7.5 ppm for the dihydrobenzofuran ring.
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Hydroxyl protons: Broad signals at δ 1.5–2.5 ppm, indicative of hydrogen bonding .
Synthesis and Optimization
Multi-Step Organic Synthesis
The compound is synthesized via a four-step sequence:
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Friedel-Crafts alkylation: Coupling 2,3-dihydrobenzofuran-7-carbaldehyde with 4-methylpent-1-ene under acidic conditions yields the intermediate alkene .
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Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, which is subsequently hydrolyzed to the diol.
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Trifluoromethylation: A copper-mediated reaction introduces the trifluoromethyl group at the 2-position .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, confirmed by HPLC .
Reaction Optimization
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Temperature: Epoxidation proceeds optimally at 0–5°C to minimize side reactions.
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Catalyst: Cu(I) salts enhance trifluoromethylation efficiency by 20% compared to palladium-based systems .
Future Directions
Structural Modifications
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Fluorine substitution: Introducing 5-fluoro groups (CAS: 887375-37-3) improves blood-brain barrier penetration by 30% .
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Prodrug development: Esterification of hydroxyl groups enhances oral bioavailability in primate models .
Clinical Translation
Phase I trials for analogs targeting Alzheimer’s disease are anticipated by 2026, focusing on safety and pharmacokinetics .
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